molecular formula C28H32N2O2 B5457319 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3-phenyl-2-propen-1-yl)piperazine

1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3-phenyl-2-propen-1-yl)piperazine

Cat. No. B5457319
M. Wt: 428.6 g/mol
InChI Key: YMCFCVMIJLQECB-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3-phenyl-2-propen-1-yl)piperazine, also known as Compound A, is a synthetic compound that has been studied for its potential use in various scientific applications.

Mechanism of Action

The exact mechanism of action of 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3-phenyl-2-propen-1-yl)piperazine A is not fully understood, but it is thought to act on certain proteins in the body, including those involved in neuronal signaling and cancer cell growth. It may also have an effect on the immune system and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3-phenyl-2-propen-1-yl)piperazine A can have a range of biochemical and physiological effects, depending on the specific application. For example, it has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3-phenyl-2-propen-1-yl)piperazine A in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities and with a high degree of purity. Additionally, it has been shown to have a range of potential applications in various scientific fields. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments that specifically target its effects.

Future Directions

There are several potential future directions for research on 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3-phenyl-2-propen-1-yl)piperazine A. One area of interest is in further understanding its mechanism of action and how it interacts with specific proteins in the body. Additionally, there is potential for further investigation into its potential as a drug candidate for the treatment of neurological disorders and cancer. Finally, there is potential for using 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3-phenyl-2-propen-1-yl)piperazine A as a tool for studying the function of specific proteins in the body.

Synthesis Methods

1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3-phenyl-2-propen-1-yl)piperazine A can be synthesized through a multi-step process that involves the reaction of various chemicals, including 3-(benzyloxy)-4-methoxybenzaldehyde, 4-(3-phenyl-2-propen-1-yl)piperazine, and potassium carbonate. The reaction is typically carried out under an inert atmosphere, such as nitrogen, and requires careful control of temperature and reaction time to yield the desired product.

Scientific Research Applications

1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3-phenyl-2-propen-1-yl)piperazine A has been studied for its potential use in various scientific applications, including as a potential drug candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, it has been investigated for its potential as an anti-cancer agent and as a tool for studying the function of certain proteins in the human body.

properties

IUPAC Name

1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O2/c1-31-27-15-14-26(21-28(27)32-23-25-11-6-3-7-12-25)22-30-19-17-29(18-20-30)16-8-13-24-9-4-2-5-10-24/h2-15,21H,16-20,22-23H2,1H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCFCVMIJLQECB-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC=CC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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